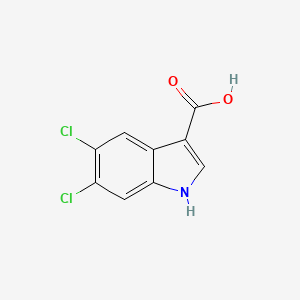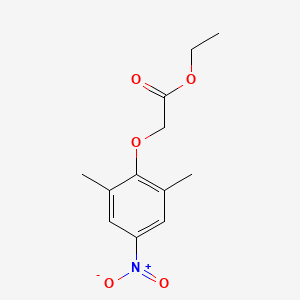![molecular formula C21H18N4O5S B2491042 3-[(furan-2-yl)methyl]-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 2327647-50-5](/img/structure/B2491042.png)
3-[(furan-2-yl)methyl]-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simpler heterocyclic systems. For example, derivatives of furan and imidazo[1,2-a]pyridines have been synthesized through reactions involving initial cyclization steps followed by functional group transformations. Compounds like 2-[5-(4-amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine and its analogs have been prepared from simpler brominated furans and cyanophenyl compounds via Suzuki coupling and hydrogenation steps, illustrating the complexity and versatility of synthetic strategies in this area of chemistry (Ismail et al., 2004).
Molecular Structure Analysis
Molecular structure determination is critical for understanding the chemical and physical properties of a compound. X-ray powder diffraction (XRPD) and density functional theory (DFT) analyses are common techniques used for this purpose. Studies have demonstrated the effectiveness of these techniques in elucidating the structures of similar heterocyclic compounds, providing insights into their geometric and electronic configurations (Rahmani et al., 2017).
Chemical Reactions and Properties
Heterocyclic compounds containing furan, thiazole, and tetrahydropyrimidine units engage in various chemical reactions, including cyclizations, Suzuki coupling, and amidation. These reactions are pivotal for the modification of the core structure and the introduction of functional groups that define the compound's reactivity and interaction with biological targets. For example, the synthesis of dicationic imidazo[1,2-a]pyridines as antiprotozoal agents involves bis-O-acetoxyamidoxime formation followed by hydrogenation, showcasing the chemical versatility of these molecules (Ismail et al., 2004).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. X-ray diffraction studies provide valuable information on the crystal structure, which is directly related to the physical behavior of these compounds under various conditions. The study of the crystal structure of similar heterocyclic compounds has revealed the presence of intermolecular interactions that can influence the compound's solubility and thermal stability (Rahmani et al., 2017).
Aplicaciones Científicas De Investigación
Antiprotozoal Agents
Compounds structurally related to 3-[(furan-2-yl)methyl]-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have demonstrated promising antiprotozoal activity. For instance, related diamidines exhibited strong DNA affinities and remarkable in vitro and in vivo activities against Trypanosoma b. rhodesiense and P. falciparum, showing potential as antiprotozoal agents (Ismail et al., 2004).
Antidiabetic Activity
Related dihydropyrimidine derivatives have been synthesized and evaluated for their antidiabetic properties. They were assessed through the α-amylase inhibition assay, demonstrating potential in the treatment of diabetes (Lalpara et al., 2021).
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2,6-dioxo-5H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S/c1-29-15-6-4-13(5-7-15)19-24-14(12-31-19)9-22-18(26)17-10-23-21(28)25(20(17)27)11-16-3-2-8-30-16/h2-8,10,12,17H,9,11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLABLCFSISQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3C=NC(=O)N(C3=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(furan-2-yl)methyl]-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-2-{[(prop-2-yn-1-yl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2490965.png)
![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490967.png)
![Ethyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2490970.png)

![3-(3-Chloro-4-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2490972.png)
![N-(4-fluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2490973.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2490976.png)
![ethyl 4-(1,6,7-trimethyl-3-(2-morpholinoethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2490977.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2490980.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzylthio)acetamide](/img/structure/B2490981.png)